molecular formula C7H5BrClF B069579 3-Chloro-4-fluorobenzyl bromide CAS No. 192702-01-5

3-Chloro-4-fluorobenzyl bromide

Cat. No. B069579
M. Wt: 223.47 g/mol
InChI Key: GGTQWWTYUKXFPP-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzyl bromide is a chemical compound with the empirical formula C7H5BrClF . It is a solid substance and is often used in research .


Synthesis Analysis

The synthesis of 3-Chloro-4-fluorobenzyl bromide involves a nucleophilic substitution reaction under basic conditions . The reaction process is simple, safe, and can be applied to mass production .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorobenzyl bromide is represented by the SMILES string Fc1cc(CBr)ccc1Cl . This indicates that the molecule consists of a benzene ring with fluorine, chlorine, and a bromomethyl group attached to it .


Chemical Reactions Analysis

3-Chloro-4-fluorobenzyl bromide can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

3-Chloro-4-fluorobenzyl bromide is a solid at room temperature . It has a molecular weight of 223.47 . The compound is soluble in methanol but insoluble in water . Its density is approximately 1.65 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of Radiolabeled Compounds : 3-Chloro-4-fluorobenzyl bromide has been used in the synthesis of radiolabeled compounds for PET (Positron Emission Tomography) imaging. For instance, it played a role in synthesizing fluorinated analogs of benzamide neuroleptics and histamine H3 receptor ligands (Hatano, Ido, & Iwata, 1991); (Iwata et al., 2000).

  • Organic Synthesis : It has been utilized in organic synthesis, such as in the alkylation of sulfamic esters under phase transfer conditions, potentially yielding N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005).

  • Protecting Group in Chemistry : 3-Chloro-4-fluorobenzyl bromide serves as a precursor for protecting groups in organic chemistry. For example, it has been used to develop a new alcohol protecting group, orthogonal to other groups and removable under specific conditions, which is advantageous in stereocontrolled syntheses (Crich, Li, & Shirai, 2009).

  • Corrosion Inhibition : It's also been studied as part of an ionic liquid for corrosion inhibition in mild steel, indicating its potential in industrial applications (Bhaskaran et al., 2019).

  • Spectroscopy and Molecular Studies : The compound has been used to study the formation and behavior of radicals, which is significant in understanding chemical reactions and molecular structures (Lee, 2021).

Safety And Hazards

3-Chloro-4-fluorobenzyl bromide is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also corrosive, causing severe skin burns and eye damage . The compound should be stored in a dry, dark place .

properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTQWWTYUKXFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373937
Record name 3-Chloro-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzyl bromide

CAS RN

192702-01-5
Record name 3-Chloro-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-chloro-1-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.05 g of dibenzoyl peroxide and then 6.1 g of N-bromosuccinimide are added to a mixture of 5 g of 3-chloro-4-fluorotoluene and 100 ml of CCl4 and the reaction mixture is refluxed for 12 hours. The insoluble material is filtered off and washed with CCl4. The filtrate is washed with water and with saturated NaCl solution, the organic phase is dried over Na2SO4 and the solvent is evaporated off under vacuum to give 7.5 g of the expected product in the form of an oil, which is used as such.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (3-chloro-4-fluoro-phenyl)-methanol (4.3 g, 26.8 mmol) in DCM (20 mL) was added PBr3 (1 mL) at 0° C. The resulting mixture was stirred at room temperature for 1 hour before it was quenched with satd. aq. NaHCO3 solution. The organic solution was washed with water, brine, dried over anhy. Na2SO4 and concentrated in vacuo to give the desired product (3.7 g, 61.9%). It was used directly in the next step, without further purification.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
61.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-fluorobenzyl bromide
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Citations

For This Compound
1
Citations
TR Hodges, JR Abbott, AJ Little, D Sarkar… - Journal of medicinal …, 2018 - ACS Publications
… The title compound was prepared as the corresponding TFA salt from crude 2-chlorobenzimidazole used in place of 67 with 3-chloro-4-fluorobenzyl bromide, and piperazine in a similar …
Number of citations: 41 pubs.acs.org

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